H-Gly-Phe-NH2 HCl H-Gly-Phe-NH2 HCl
Brand Name: Vulcanchem
CAS No.: 56612-71-6
VCID: VC11666168
InChI: InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1
SMILES: C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl
Molecular Formula: C11H16ClN3O2
Molecular Weight: 257.72 g/mol

H-Gly-Phe-NH2 HCl

CAS No.: 56612-71-6

Cat. No.: VC11666168

Molecular Formula: C11H16ClN3O2

Molecular Weight: 257.72 g/mol

* For research use only. Not for human or veterinary use.

H-Gly-Phe-NH2 HCl - 56612-71-6

Specification

CAS No. 56612-71-6
Molecular Formula C11H16ClN3O2
Molecular Weight 257.72 g/mol
IUPAC Name (2S)-2-[(2-aminoacetyl)amino]-3-phenylpropanamide;hydrochloride
Standard InChI InChI=1S/C11H15N3O2.ClH/c12-7-10(15)14-9(11(13)16)6-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H2,13,16)(H,14,15);1H/t9-;/m0./s1
Standard InChI Key YKQDDRULWAHCTR-FVGYRXGTSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CN.Cl
SMILES C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

H-Gly-Phe-NH2 HCl is a dipeptide comprising glycine (Gly) and phenylalanine (Phe) residues linked by a peptide bond, with an amide group (-NH2) at the C-terminus and a hydrochloride (HCl) counterion. The molecular formula is C₁₁H₁₅N₃O₂·HCl, yielding a molecular weight of 257.72 g/mol (calculated from C₁₁H₁₅N₃O₂: 221.26 g/mol + HCl: 36.46 g/mol) . The hydrochloride salt enhances aqueous solubility, a critical feature for biological assays and industrial processes.

Key Structural Features:

  • Peptide Backbone: The Gly-Phe sequence provides flexibility due to glycine’s small side chain and rigidity from phenylalanine’s aromatic ring.

  • Amide Group: The terminal -NH2 group prevents further elongation during peptide synthesis, enabling controlled construction of defined-length peptides .

  • Hydrophobic Interactions: Phenylalanine’s benzyl side chain facilitates hydrophobic interactions, making the compound useful in studying protein-protein binding .

Table 1: Physicochemical Properties of H-Gly-Phe-NH2 HCl

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₂·HCl
Molecular Weight257.72 g/mol
SolubilityHigh in water (>50 mg/mL)
Storage Conditions2–8°C, desiccated
StabilityStable under neutral pH

Applications in Scientific Research and Industry

Peptide Synthesis and Biochemical Studies

H-Gly-Phe-NH2 HCl acts as a building block for synthesizing larger peptides with defined termini . Its amide group blocks unintended elongation, enabling precise control over peptide length—a requirement for studying structure-activity relationships. Researchers utilize it to investigate:

  • Enzymatic Mechanisms: The peptide bond serves as a substrate for proteases like trypsin, elucidating cleavage specificity .

  • Protein Folding: Phenylalanine’s aromaticity models hydrophobic interactions in protein folding pathways.

Drug Development

The compound’s modular structure facilitates the design of receptor-targeted therapeutics. For example:

  • Opioid Receptor Agonists: Structural analogs interact with μ-opioid receptors, showing potential in pain management .

  • Anticancer Peptides: Hybrid peptides incorporating H-Gly-Phe-NH2 HCl exhibit enhanced tumor penetration due to improved solubility .

Cosmetic and Food Science

  • Skin Care: Incorporated into moisturizers for its humectant properties, improving skin hydration by 20–30% in clinical trials .

  • Flavor Enhancement: Enhances umami taste in functional foods, with applications in low-sodium products .

Research Gaps and Future Directions

Despite its utility, critical questions remain:

  • Pharmacokinetics: Absorption and distribution profiles in vivo are uncharacterized.

  • Toxicity: Long-term exposure effects in cosmetic formulations require evaluation.

  • Scalability: Cost-effective production methods for industrial-scale applications need refinement.

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